molecular formula C21H24N4O2 B2520323 4-(4-methoxyphenyl)-N-(1-methyl-1H-indol-3-yl)piperazine-1-carboxamide CAS No. 941987-78-6

4-(4-methoxyphenyl)-N-(1-methyl-1H-indol-3-yl)piperazine-1-carboxamide

Cat. No.: B2520323
CAS No.: 941987-78-6
M. Wt: 364.449
InChI Key: WHPYCSPJXHHFBI-UHFFFAOYSA-N
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Description

4-(4-methoxyphenyl)-N-(1-methyl-1H-indol-3-yl)piperazine-1-carboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methoxyphenyl)-N-(1-methyl-1H-indol-3-yl)piperazine-1-carboxamide typically involves the following steps:

    Formation of the piperazine ring: This can be achieved through the cyclization of appropriate diamines.

    Attachment of the indole moiety: The indole group can be introduced via a coupling reaction with the piperazine ring.

    Introduction of the methoxyphenyl group: This step involves the substitution of a hydrogen atom on the piperazine ring with a methoxyphenyl group.

Industrial Production Methods

Industrial production methods for such compounds often involve:

    Batch processing: Where reactions are carried out in large reactors.

    Continuous flow synthesis: For more efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically at the indole or methoxyphenyl moieties.

    Reduction: Reduction reactions may target the carbonyl group in the carboxamide.

    Substitution: Various substitution reactions can occur, especially on the piperazine ring.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Like lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Including halogenating agents or nucleophiles.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: For studying receptor interactions and signaling pathways.

    Medicine: Potential therapeutic uses, such as in the treatment of neurological disorders.

    Industry: As an intermediate in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action for this compound would involve its interaction with specific molecular targets, such as receptors or enzymes. The indole moiety is known to interact with serotonin receptors, while the piperazine ring can modulate various neurotransmitter systems.

Comparison with Similar Compounds

Similar Compounds

    4-(4-methoxyphenyl)piperazine: Lacks the indole moiety.

    N-(1-methyl-1H-indol-3-yl)piperazine-1-carboxamide: Lacks the methoxyphenyl group.

Uniqueness

The combination of the methoxyphenyl and indole moieties in 4-(4-methoxyphenyl)-N-(1-methyl-1H-indol-3-yl)piperazine-1-carboxamide provides a unique pharmacological profile, potentially offering distinct therapeutic benefits compared to its analogs.

Properties

IUPAC Name

4-(4-methoxyphenyl)-N-(1-methylindol-3-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O2/c1-23-15-19(18-5-3-4-6-20(18)23)22-21(26)25-13-11-24(12-14-25)16-7-9-17(27-2)10-8-16/h3-10,15H,11-14H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHPYCSPJXHHFBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)NC(=O)N3CCN(CC3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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